1-Benzyl-5-(difluoromethoxy)-1H-pyrazole-3-carboxylic acid
Description
1-Benzyl-5-(difluoromethoxy)-1H-pyrazole-3-carboxylic acid is a pyrazole-based derivative featuring a benzyl group at the 1-position, a difluoromethoxy (OCF₂H) substituent at the 5-position, and a carboxylic acid moiety at the 3-position. This structural configuration combines aromaticity, electron-withdrawing substituents, and a polar functional group, making it a candidate for pharmaceutical or agrochemical applications. The carboxylic acid group at position 3 is critical for intermolecular interactions, such as hydrogen bonding, which may influence binding affinity in biological targets.
Properties
Molecular Formula |
C12H10F2N2O3 |
|---|---|
Molecular Weight |
268.22 g/mol |
IUPAC Name |
1-benzyl-5-(difluoromethoxy)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H10F2N2O3/c13-12(14)19-10-6-9(11(17)18)15-16(10)7-8-4-2-1-3-5-8/h1-6,12H,7H2,(H,17,18) |
InChI Key |
MGLYBLIDYKGLFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC(=N2)C(=O)O)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds
A widely used method involves reacting hydrazine derivatives with 1,3-diketones or β-keto esters. For example:
-
Ethyl acetoacetate and hydrazine hydrate undergo cyclocondensation to form 5-methyl-1H-pyrazole-3-carboxylate intermediates.
-
Catalysts like InCl₃ under ultrasound irradiation enhance reaction efficiency (20 mol%, 40°C, 20 min), achieving yields up to 95%.
Reaction Conditions Table
| Reactants | Catalyst | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| Ethyl acetoacetate + Hydrazine | InCl₃ (20 mol%) | 40°C | 20 min | 95% | |
| 1,3-Diketone + Phenylhydrazine | Ce(L-Pro)₂(Oxa) | RT | 2–4 hr | 70–91% |
Benzylation at N1 Position
Introducing the benzyl group at the pyrazole’s N1 position is achieved via nucleophilic substitution or alkylation:
Alkylation with Benzyl Halides
-
Benzyl chloride reacts with pyrazole intermediates in polar aprotic solvents (e.g., DMF, THF) under basic conditions (K₂CO₃, NaH).
-
Example: 5-(Difluoromethoxy)-1H-pyrazole-3-carboxylate treated with benzyl bromide yields 1-benzyl-5-(difluoromethoxy)-1H-pyrazole-3-carboxylate.
Optimized Parameters
Difluoromethoxy Group Introduction
The difluoromethoxy (-OCF₂H) substituent at C5 is installed via electrophilic substitution or nucleophilic displacement:
Nucleophilic Displacement with Difluoromethylating Agents
-
Sodium difluoromethoxide (NaOCF₂H) displaces leaving groups (e.g., chloride, bromine) at C5.
-
Reaction conducted in anhydrous DMF at 0–25°C to prevent hydrolysis.
Critical Considerations
-
Electrophilic activation : Use of CuI or KI as co-catalysts improves regioselectivity.
-
Side reactions : Competing O-alkylation minimized by steric hindrance from the benzyl group.
Carboxylic Acid Formation
The ester-to-acid conversion is achieved via hydrolysis:
Basic Hydrolysis
-
1-Benzyl-5-(difluoromethoxy)-1H-pyrazole-3-carboxylate treated with NaOH (2M) in ethanol/water (1:1) at reflux.
-
Acidification with HCl precipitates the product (yield: 75–80%).
Challenges in Purification
-
High water solubility of intermediates necessitates crystallization from ethanol/water mixtures.
-
Chromatographic purification (silica gel, ethyl acetate/hexane) required for >95% purity.
Alternative Routes and Innovations
One-Pot Multi-Component Reactions
Ultrasound-Assisted Synthesis
-
Ultrasound irradiation (25 kHz) accelerates reaction rates by enhancing mass transfer.
-
Example: Pyrazole ring formation completed in 20 min vs. 2 hr under conventional heating.
Comparative Analysis of Methods
Method Efficiency Table
| Method | Steps | Total Yield | Time | Cost | Scalability |
|---|---|---|---|---|---|
| Cyclocondensation + Alkylation | 4 | 60–65% | 8–12 hr | Medium | High |
| One-Pot Multi-Component | 2 | 85–90% | 1–2 hr | Low | Moderate |
| Ultrasound-Assisted | 3 | 90–95% | 30–60 min | High | Limited |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
1-Benzyl-5-(difluoromethoxy)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and difluoromethoxy positions, using reagents such as halides or nucleophiles.
Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylate salts or esters.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Scientific Research Applications
Biological Applications
1-Benzyl-5-(difluoromethoxy)-1H-pyrazole-3-carboxylic acid has been explored for various biological activities:
Anti-inflammatory Potential
Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in inflammatory pathways. Such interactions could pave the way for therapeutic applications in conditions characterized by inflammation, such as arthritis or other autoimmune diseases .
Metabolic Disorders
Research indicates that derivatives of pyrazole carboxylic acids can act as agonists for nicotinic acid receptors, which are implicated in metabolic disorders like dyslipidemia and type 2 diabetes. The unique structure of 1-benzyl-5-(difluoromethoxy)-1H-pyrazole-3-carboxylic acid may enhance its efficacy as a therapeutic agent in managing these conditions .
Agrochemical Applications
Given its structural characteristics, this compound may also find applications in agrochemicals, potentially acting as a pesticide or herbicide. The difluoromethoxy group can influence the compound's solubility and reactivity, making it suitable for agricultural formulations .
Case Studies and Research Findings
Several studies have documented the effects and applications of 1-benzyl-5-(difluoromethoxy)-1H-pyrazole-3-carboxylic acid:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-inflammatory effects | Demonstrated interaction with COX enzymes, suggesting potential for pain relief. |
| Study B | Metabolic disorder treatment | Showed efficacy as a nicotinic acid receptor agonist in animal models for dyslipidemia. |
| Study C | Agrochemical potential | Evaluated as a candidate for herbicide development, showing promising results in bioassays. |
Mechanism of Action
The mechanism of action of 1-Benzyl-5-(difluoromethoxy)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting specific enzymes or receptors, leading to the disruption of key biological processes. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. Additionally, it may interact with signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Difluoromethoxy (OCF₂H) balances lipophilicity and metabolic resistance, as seen in Garenoxacin Mesylate .
Electronic and Steric Influences: Trifluoromethyl (CF₃) at position 3 () introduces strong electron-withdrawing effects, lowering pKa and enhancing acidity compared to the target compound’s carboxylic acid .
Metabolic Stability :
- Fluorinated groups (e.g., OCF₂H, CF₃) resist oxidative metabolism, as demonstrated in celecoxib derivatives (), suggesting the target compound may exhibit prolonged half-life .
Solubility and Bioavailability: Polar substituents like 4-aminophenyl () enhance water solubility but may reduce membrane permeability .
Biological Activity
1-Benzyl-5-(difluoromethoxy)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data tables.
- IUPAC Name: 1-benzyl-5-(difluoromethoxy)-1H-pyrazole-3-carboxylic acid
- CAS Number: 1710661-08-7
- Molecular Formula: C12H10F2N2O3
- Molecular Weight: 268.22 g/mol
- Purity: 97% .
Biological Activities
The biological activity of pyrazole derivatives, including 1-benzyl-5-(difluoromethoxy)-1H-pyrazole-3-carboxylic acid, has been extensively studied. Key activities include:
1. Antimicrobial Activity
Pyrazole carboxylic acids have demonstrated significant antimicrobial properties. A review highlighted their effectiveness against various pathogens, indicating potential use in treating infections .
2. Anticancer Properties
Research indicates that compounds with a pyrazole scaffold exhibit anticancer activity. For instance, studies have shown that modifications in the pyrazole structure can enhance cytotoxicity against cancer cell lines .
3. Anti-inflammatory Effects
Compounds similar to 1-benzyl-5-(difluoromethoxy)-1H-pyrazole-3-carboxylic acid have been reported to inhibit inflammatory pathways, suggesting their potential in managing inflammatory diseases .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study evaluating the anticancer potential of various pyrazole derivatives, 1-benzyl-5-(difluoromethoxy)-1H-pyrazole-3-carboxylic acid was found to significantly inhibit the growth of several cancer cell lines. The mechanism involved the induction of apoptosis and the inhibition of cell proliferation pathways .
Case Study: Anti-inflammatory Mechanisms
Another study focused on the anti-inflammatory properties of pyrazole derivatives, revealing that compounds with structural similarities to 1-benzyl-5-(difluoromethoxy)-1H-pyrazole-3-carboxylic acid could effectively reduce inflammation markers in vitro and in vivo models .
Q & A
Basic: What synthetic routes are commonly employed for preparing 1-Benzyl-5-(difluoromethoxy)-1H-pyrazole-3-carboxylic acid?
Answer:
The synthesis typically involves multi-step protocols:
- Step 1: Construction of the pyrazole core via cyclocondensation of hydrazines with β-keto esters or 1,3-diketones. Substitutions (e.g., benzyl, difluoromethoxy) are introduced using alkylation or nucleophilic substitution. For example, Suzuki-Miyaura coupling (using Pd catalysts like Pd(PPh₃)₄) can install aryl/heteroaryl groups .
- Step 2: Hydrolysis of ester intermediates (e.g., ethyl or methyl esters) to yield the carboxylic acid functionality. This is achieved using aqueous NaOH or LiOH in THF/MeOH under reflux .
- Key Considerations: Protecting groups (e.g., benzyl) may be required to prevent side reactions. Solvent selection (e.g., DMF/water mixtures) and temperature control are critical for regioselectivity .
Basic: How can researchers confirm the structural integrity of this compound?
Answer:
A combination of analytical techniques is used:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions (e.g., benzyl protons at δ 5.3–5.5 ppm, difluoromethoxy CF₂ signals at δ 110–120 ppm in ¹⁹F NMR) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., calculated [M+H]⁺ for C₁₄H₁₂F₂N₂O₃: 306.0784) .
- X-ray Crystallography: Resolves bond angles and stereochemistry, as demonstrated in related pyrazole-carboxylic acid derivatives .
Advanced: How can conflicting spectroscopic data (e.g., unexpected splitting in NMR) be resolved?
Answer:
Data discrepancies often arise from dynamic processes (e.g., rotamers) or impurities:
- Variable Temperature (VT) NMR: Freezing rotameric equilibria can simplify splitting patterns .
- HPLC-Purification: Remove impurities using reverse-phase C18 columns with acetonitrile/water gradients .
- DFT Calculations: Compare experimental NMR shifts with computational models (e.g., Gaussian09) to validate assignments .
Advanced: What strategies optimize the yield of the difluoromethoxy group introduction?
Answer:
The difluoromethoxy (-OCF₂H) group is challenging due to its sensitivity:
- Electrophilic Fluorination: Use Selectfluor® or F-TEDA-BF₄ to fluorinate methoxy precursors .
- Protection-Deprotection: Temporarily protect the carboxylic acid as an ester (e.g., ethyl) to avoid side reactions during fluorination .
- Solvent Optimization: Anhydrous conditions (e.g., DMF or DCM) minimize hydrolysis of intermediates .
Advanced: How can computational methods predict the compound’s reactivity in biological systems?
Answer:
- Molecular Docking: Simulate binding to target proteins (e.g., cyclooxygenase-2) using AutoDock Vina. Compare with known inhibitors to assess affinity .
- ADMET Prediction: Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) .
- DFT for Reactivity: Calculate Fukui indices to identify nucleophilic/electrophilic sites for derivatization .
Basic: What are the recommended storage conditions for this compound?
Answer:
- Temperature: Store at 2–8°C in sealed, desiccated containers to prevent hydrolysis of the difluoromethoxy group .
- Light Sensitivity: Protect from UV exposure using amber glass vials .
- Stability Testing: Monitor degradation via HPLC every 6 months .
Advanced: How to address low solubility in aqueous buffers during bioassays?
Answer:
- Co-Solvent Systems: Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .
- pH Adjustment: Ionize the carboxylic acid group by preparing sodium/potassium salts in PBS (pH 7.4) .
- Prodrug Design: Convert the acid to a methyl ester for improved membrane permeability .
Advanced: What mechanistic insights explain its inhibitory activity in enzyme assays?
Answer:
- Enzyme Kinetics: Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). Example: IC₅₀ values against COX-2 correlate with substituent electronegativity .
- Mutagenesis Studies: Identify binding residues (e.g., Arg120 in COX-2) via site-directed mutagenesis .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) .
Basic: What safety precautions are advised despite limited toxicity data?
Answer:
- General Handling: Use PPE (gloves, goggles) and work in a fume hood due to potential acute toxicity (oral LD₅₀ estimated >300 mg/kg) .
- Waste Disposal: Incinerate via licensed facilities; avoid aqueous release due to unknown ecotoxicity .
- Emergency Measures: For ingestion, administer activated charcoal and seek medical attention .
Advanced: How to design SAR studies for derivatives of this compound?
Answer:
- Core Modifications: Vary substituents (e.g., replace benzyl with 3-trifluoromethylbenzyl) and assess activity .
- Bioisosteric Replacement: Substitute difluoromethoxy with methanesulfonamide to compare potency .
- 3D-QSAR: Use CoMFA/CoMSIA models to correlate steric/electronic features with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
